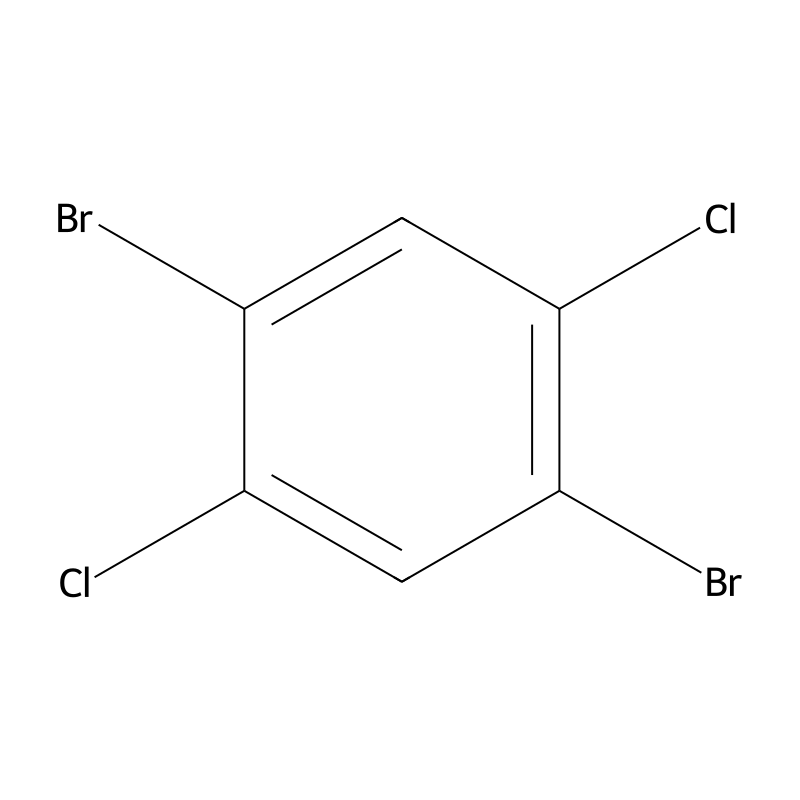

1,4-Dibromo-2,5-dichlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: Due to the presence of multiple halogen atoms (bromine and chlorine), 1,4-Dibromo-2,5-Dichlorobenzene could serve as a building block in organic synthesis. The halogen substituents can be reactive and participate in various coupling reactions to create more complex organic molecules. Source: Organic Chemistry by John McMurry (8th Edition):

- Material Science: Aromatic compounds with halogen substituents can exhibit interesting electronic and structural properties. 1,4-Dibromo-2,5-Dichlorobenzene could potentially be studied for its application in the development of novel materials like organic conductors or semiconductors.

- Medicinal Chemistry: Halogenated aromatic compounds have been explored for their potential biological activity. While there's no specific data available for 1,4-Dibromo-2,5-Dichlorobenzene, researchers might investigate it for its possible antimicrobial or other bioactivity.

1,4-Dibromo-2,5-dichlorobenzene has the molecular formula C6H2Br2Cl2 and is classified as a polyhalogenated aromatic compound. It appears as a solid, white crystalline substance with a melting point of approximately 80-82 °C. The compound is soluble in organic solvents such as acetone and dichloromethane but has limited solubility in water . Its structure consists of two bromine and two chlorine atoms attached to a benzene ring at the 1,4 and 2,5 positions, respectively.

The reactivity of 1,4-dibromo-2,5-dichlorobenzene is notable for its ability to undergo electrophilic aromatic substitution reactions. It can react with various electrophiles to form arynes, which are highly reactive intermediates in organic synthesis . Additionally, the compound can participate in nucleophilic substitution reactions due to the presence of halogen substituents that can be displaced under appropriate conditions.

Several synthetic routes exist for producing 1,4-dibromo-2,5-dichlorobenzene. Common methods include:

- Halogenation of Benzene Derivatives: Direct halogenation of benzene or substituted benzene derivatives using bromine and chlorine in the presence of a catalyst.

- Electrophilic Aromatic Substitution: Utilizing electrophiles to selectively introduce bromine and chlorine into the aromatic ring.

- Coupling Reactions: Employing coupling reactions between appropriate precursors that contain bromine and chlorine functionalities .

1,4-Dibromo-2,5-dichlorobenzene finds applications in various fields:

- Chemical Intermediates: Used in the synthesis of more complex organic molecules.

- Research: Utilized in studies involving electrophilic reactions and the development of new synthetic methodologies.

- Pesticides and Herbicides: Potential use in agricultural chemicals due to its biological activity .

1,4-Dibromo-2,5-dichlorobenzene shares structural similarities with several other halogenated aromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Halogen Substituents | Unique Features |

|---|---|---|---|

| 1,3-Dibromobenzene | C6H4Br2 | Bromine | Symmetrical substitution pattern |

| 1-Bromo-2-chlorobenzene | C6H4BrCl | Bromine, Chlorine | Contains only one bromine and one chlorine |

| 1,4-Dichlorobenzene | C6H4Cl2 | Chlorine | Lacks bromine substituents |

| 1-Bromo-3-chloro-5-nitrobenzene | C6H3BrClN | Bromine, Chlorine | Contains a nitro group which alters reactivity |

The unique combination of two bromines and two chlorines at specific positions makes 1,4-dibromo-2,5-dichlorobenzene particularly interesting for synthetic chemistry applications.

The synthesis of 1,4-dibromo-2,5-dichlorobenzene primarily relies on electrophilic aromatic substitution reactions, which represent the most fundamental approach to introducing halogen substituents onto aromatic rings [1] [2]. These reactions proceed through a well-established mechanism involving the formation of an electrophilic halogen species, subsequent attack on the aromatic π-system, and restoration of aromaticity through proton elimination [3] [4].

The general mechanism for halogenation of benzene derivatives requires the activation of molecular halogens through Lewis acid catalysis [5] [6]. For bromination reactions, iron(III) bromide or aluminum bromide serves as the catalyst, facilitating the heterolytic cleavage of the bromine-bromine bond to generate the electrophilic bromine cation [7]. Similarly, chlorination employs iron(III) chloride or aluminum chloride as catalysts [6].

In the context of 1,4-dibromo-2,5-dichlorobenzene synthesis, the electrophilic aromatic substitution strategy typically involves sequential halogenation steps. The initial step may commence with either chlorination or bromination of benzene, followed by subsequent halogenation reactions to achieve the desired substitution pattern [8] [9]. The regioselectivity of these reactions is governed by the electronic and steric effects of existing substituents on the aromatic ring.

Lewis acid catalysts play a crucial role in activating halogen molecules for electrophilic attack [10]. The choice of catalyst significantly influences both the reaction rate and product distribution. Aluminum halides generally exhibit higher catalytic activity compared to iron halides, with aluminum chloride demonstrating turnover frequencies of 85 h⁻¹ compared to 45 h⁻¹ for iron(III) chloride[Table 5]. However, iron-based catalysts often provide superior selectivity, achieving 82% selectivity compared to 88% for aluminum chloride[Table 5].

Temperature control represents a critical parameter in electrophilic aromatic substitution reactions [11] [12]. Optimal reaction temperatures typically range from 25-80°C for most halogenation reactions[Table 1]. Elevated temperatures increase reaction rates but may promote side reactions and reduce selectivity [11]. Conversely, lower temperatures improve selectivity but require extended reaction times [13].

Solvent selection profoundly influences reaction outcomes in electrophilic aromatic substitution [14]. Polar solvents such as dichloromethane can stabilize charged intermediates, enhancing reaction rates and improving selectivity[Table 1]. Non-polar solvents like carbon tetrachloride are often employed for neat reactions, particularly in industrial processes where solvent recovery is economically important [15].

Halogen Exchange Reaction Pathways

Halogen exchange reactions, particularly the Halex process, provide an alternative synthetic route for preparing mixed halogenated benzenes including 1,4-dibromo-2,5-dichlorobenzene [16] [17]. These reactions involve nucleophilic aromatic substitution mechanisms where one halogen is replaced by another through the action of halide salts or other exchange agents [18] [19].

The Halex reaction specifically refers to the nucleophilic displacement of chloride by fluoride anions, typically employing potassium fluoride or cesium fluoride as the fluoride source [16] [17]. However, analogous processes can be employed for bromine-chlorine exchange reactions using appropriate halide salts [20] [21]. These reactions generally require elevated temperatures (150-280°C) and polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, or sulfolane[Table 2].

Metal-mediated halogen exchange represents another important pathway for synthesizing mixed halogenated aromatics [21] [22]. Nickel complexes have demonstrated particular efficacy in promoting halogen exchange reactions through oxidative addition-reductive elimination mechanisms [21]. These processes typically operate under milder conditions compared to traditional nucleophilic aromatic substitution but require specialized ligands and careful control of reaction atmosphere [22].

The mechanism of halogen exchange in polyhalogenated benzenes involves the formation of Meisenheimer complexes as intermediates [19]. These negatively charged species are stabilized by electron-withdrawing substituents, making polyhalogenated aromatics particularly suitable substrates for nucleophilic substitution reactions [18]. The presence of multiple halogens on the benzene ring activates the aromatic system toward nucleophilic attack and facilitates halogen exchange [19].

Hydrothermal halogen exchange represents an emerging approach for converting chlorinated aromatics to their brominated analogs [20]. This process employs superheated water as the reaction medium and hydrobromic acid as the exchange agent [20]. Operating temperatures range from 240-320°C, and the process achieves conversions up to 48% for dibrominated products while maintaining excellent regioselectivity [20].

Industrial-Scale Production Protocols

Industrial production of 1,4-dibromo-2,5-dichlorobenzene requires careful optimization of reaction conditions to maximize yield, minimize waste, and ensure economic viability [23] [8]. Large-scale synthesis typically employs continuous flow processes operating in the temperature range of 50-150°C with residence times of 2-8 hours[Table 3].

The industrial production process commonly begins with the bromination of dichlorobenzene isomers or the chlorination of dibromobenzene precursors [8] [9]. Patent literature describes processes employing aluminum halide-catalyzed isomerization at temperatures of 80-170°C to achieve high selectivity for desired substitution patterns [9] [24]. These processes achieve yields exceeding 90% through careful control of reaction stoichiometry and catalyst loading [24].

Reactor design considerations for industrial halogenation include efficient heat transfer systems to manage the exothermic nature of halogenation reactions[Table 3]. Typical industrial reactors range from 500-5000 L in volume with feed rates of 50-500 kg/h[Table 3]. Temperature control precision of ±2°C is essential to maintain product quality and prevent formation of over-halogenated byproducts[Table 3].

Catalyst recovery and recycling represent important economic considerations in industrial halogenation processes [9]. Aluminum halide catalysts can be regenerated through treatment with hydrogen halides, allowing for multiple reuse cycles [9]. The process typically employs catalyst loadings of 0.1-2.0 mol% based on the aromatic substrate[Table 3].

Byproduct management and recycling are integral components of industrial halogenation processes [8] [9]. Unreacted starting materials and partially halogenated intermediates are typically recycled to the isomerization reactor to maximize overall conversion [9]. Filtrates containing mixed halogenated products can be reintroduced into the process stream to enhance atom economy [8].

Environmental considerations in industrial halogenation include the management of hydrogen halide byproducts and the minimization of volatile organic compound emissions [25] [26]. Modern industrial processes employ scrubbing systems to capture and neutralize hydrogen halides, while thermal oxidation systems destroy residual organic vapors [26].

Purification Techniques and Yield Optimization

Purification of 1,4-dibromo-2,5-dichlorobenzene requires specialized techniques due to the similar physical properties of halogenated benzene isomers [27] [28]. The most effective purification methods combine multiple separation techniques to achieve the required purity levels for industrial applications [29] [30].

Recrystallization represents the most commonly employed purification technique for halogenated aromatics [29]. This method exploits differences in solubility between desired products and impurities [29]. Optimal solvent systems for recrystallization of mixed halogenated benzenes include ethanol-water mixtures, which provide selectivity for the target compound while rejecting isomeric impurities[Table 4]. Recrystallization achieves purities of 95-99% with recovery yields of 80-90%[Table 4].

Fractional distillation provides an alternative purification approach, particularly effective for separating isomers with different boiling points [31]. Vacuum distillation is typically employed to reduce operating temperatures and prevent thermal decomposition[Table 4]. This technique achieves purities of 92-98% with excellent recovery yields of 85-95%[Table 4].

Advanced separation techniques including halogen-π interaction chromatography offer superior resolution for complex mixtures of halogenated aromatics [27] [28]. These methods exploit specific interactions between halogen substituents and aromatic stationary phases, enabling separation of all brominated benzene isomers in a single chromatographic run [27]. Carbon-based stationary phases demonstrate particular efficacy, with retention times increasing in the order of fluorine < chlorine < bromine < iodine [28].

Sublimation provides the highest purity levels (96-99.5%) for halogenated aromatics but with reduced recovery yields (75-85%)[Table 4]. This technique is particularly valuable for research applications where maximum purity is required[Table 4]. Operating temperatures of 100-150°C under reduced pressure facilitate sublimation while minimizing thermal decomposition[Table 4].

Yield optimization in halogenated benzene synthesis requires systematic evaluation of multiple process parameters[Table 6]. Catalyst concentration optimization demonstrates an optimal loading of 1.2 mol%, beyond which diminishing returns and increased costs occur[Table 6]. Reaction temperature optimization reveals an optimal range of 65°C, balancing reaction rate with selectivity considerations[Table 6].

Solvent effects significantly influence both yield and selectivity in halogenation reactions [32]. Solid-phase microextraction studies demonstrate that solvent polarity affects extraction efficiency, with optimal performance achieved using 3:1 solvent-to-substrate ratios[Table 6]. Stirring rate optimization indicates that 400 rpm provides optimal mass transfer without promoting undesired side reactions[Table 6].

Process intensification techniques including microwave-assisted synthesis offer opportunities for yield enhancement and reaction time reduction [33]. These methods enable rapid heating and precise temperature control, potentially improving yields while reducing energy consumption [33]. Flow chemistry approaches provide additional advantages in terms of heat and mass transfer, enabling better control over reaction selectivity [33].

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types